N~4~,N~6~-Dimethyl-2-(methylsulfanyl)pyrimidine-4,6-diamine
Description
Properties
CAS No. |
84890-64-2 |
|---|---|
Molecular Formula |
C7H12N4S |
Molecular Weight |
184.26 g/mol |
IUPAC Name |
4-N,6-N-dimethyl-2-methylsulfanylpyrimidine-4,6-diamine |
InChI |
InChI=1S/C7H12N4S/c1-8-5-4-6(9-2)11-7(10-5)12-3/h4H,1-3H3,(H2,8,9,10,11) |
InChI Key |
OCCPOLWUIONMFI-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC(=NC(=N1)SC)NC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4,N6-Dimethyl-2-(methylthio)pyrimidine-4,6-diamine typically involves the reaction of appropriate pyrimidine precursors with methylating agents under controlled conditions. One common method involves the methylation of 2-mercaptopyrimidine-4,6-diamine using methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of N4,N6-Dimethyl-2-(methylthio)pyrimidine-4,6-diamine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing production costs. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N4,N6-Dimethyl-2-(methylthio)pyrimidine-4,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Various nucleophiles (amines, thiols); reactions are often conducted in polar solvents like ethanol or water at elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: Substituted pyrimidine derivatives
Scientific Research Applications
N4,N6-Dimethyl-2-(methylthio)pyrimidine-4,6-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development for various therapeutic targets.
Mechanism of Action
The mechanism of action of N4,N6-Dimethyl-2-(methylthio)pyrimidine-4,6-diamine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may act as an inhibitor of dihydrofolate reductase, an enzyme involved in the synthesis of nucleotides, thereby affecting cell proliferation and growth .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : N⁴,N⁶-Dimethyl-2-(methylsulfanyl)pyrimidine-4,6-diamine
- Synonyms: AGN-PC-0JWHRW, CTK7B5257, MFCD02091239 .
- Molecular Formula : C₇H₁₁N₅S.
- CAS Registry Number : 84890-64-2.
Structural Features: The compound features a pyrimidine core with dimethylamine groups at positions 4 and 6 and a methylsulfanyl (-SMe) substituent at position 2.
Comparison with Structurally Similar Pyrimidine Derivatives
Substituent Variations and Electronic Effects
Key Observations :
- Electron-Withdrawing Groups: The -SMe group in the target compound provides moderate electron withdrawal, whereas the -NO₂ group in GS39783 and 5-nitro derivatives significantly increases electrophilicity, influencing reactivity in substitution reactions .
- Steric Effects : Bulky substituents (e.g., dicyclopentyl in GS39783) improve receptor binding but reduce aqueous solubility compared to dimethylamine groups in the target compound .
Key Observations :
Physicochemical Properties
Key Observations :
- Solubility : The target compound’s dimethylamine groups likely improve solubility in polar solvents compared to GS39783 or phenyl-substituted derivatives.
- Thermal Stability : Higher molecular weight compounds (e.g., ) exhibit elevated boiling points due to increased van der Waals interactions.
Biological Activity
N~4~,N~6~-Dimethyl-2-(methylsulfanyl)pyrimidine-4,6-diamine is a pyrimidine derivative that has garnered attention due to its diverse biological activities. Pyrimidines are integral components of nucleic acids and have been associated with various pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this specific compound, focusing on its synthesis, biological evaluation, and potential therapeutic applications.
- Molecular Formula : C7H10N4S
- Molecular Weight : 186.23 g/mol
- CAS Number : 35144-22-0
Synthesis
The synthesis of this compound typically involves multi-step synthetic routes that include the formation of the pyrimidine ring followed by methylation and sulfanylation reactions. The synthetic pathways often utilize starting materials such as substituted aromatic aldehydes and methyl ketones.
Antimicrobial Activity
Pyrimidine derivatives have been reported to exhibit significant antimicrobial activity. A study evaluating various pyrimidine compounds found that those with methylsulfanyl substitutions showed enhanced efficacy against a range of bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis and inhibition of nucleic acid metabolism.
Anticancer Properties
Recent investigations into the anticancer potential of this compound revealed promising results. In vitro studies demonstrated that this compound could induce apoptosis in cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). The compound's ability to alter cell cycle distribution was noted, with an increase in cells arrested in the G1 phase and a decrease in S and G2/M phases, indicating a potential mechanism for its antiproliferative effects .
Anti-inflammatory Activity
The anti-inflammatory properties of pyrimidines are well-documented. This compound has shown potential in reducing inflammation markers in experimental models. This effect is likely mediated through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
Case Studies
-
Antimicrobial Evaluation :
- A series of tests conducted against Gram-positive and Gram-negative bacteria demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics.
- Results indicated that the compound effectively inhibited bacterial growth within a specific concentration range.
-
Anticancer Studies :
- In vitro assays on HepG2 cells showed that treatment with this compound resulted in a significant reduction in cell viability, with IC50 values indicating potent activity.
- Flow cytometry analysis confirmed changes in cell cycle dynamics consistent with apoptosis induction.
-
Anti-inflammatory Research :
- Experimental models demonstrated a marked decrease in edema formation when treated with the compound, alongside reduced levels of inflammatory mediators such as TNF-alpha and IL-6.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
